molecular formula C9H20Cl2N2O2 B2887251 2,2-Dimethyl-3-piperazin-1-ylpropanoic acid;dihydrochloride CAS No. 2416230-55-0

2,2-Dimethyl-3-piperazin-1-ylpropanoic acid;dihydrochloride

Cat. No.: B2887251
CAS No.: 2416230-55-0
M. Wt: 259.17
InChI Key: SRFQGGILXTWIKS-UHFFFAOYSA-N
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Description

2,2-Dimethyl-3-piperazin-1-ylpropanoic acid;dihydrochloride is a chemical compound with the molecular formula C9H18N2O2.2HCl. It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-3-piperazin-1-ylpropanoic acid;dihydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). This reaction leads to the formation of protected piperazines, which can then be deprotected to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-3-piperazin-1-ylpropanoic acid;dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

2,2-Dimethyl-3-piperazin-1-ylpropanoic acid;dihydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-3-piperazin-1-ylpropanoic acid;dihydrochloride involves its interaction with specific molecular targets and pathways. The piperazine ring can interact with various enzymes and receptors, potentially inhibiting or activating their functions. The exact molecular targets and pathways are still under investigation, but it is believed to modulate biochemical processes through its structural features .

Comparison with Similar Compounds

Similar Compounds

    Trimetazidine: A piperazine derivative used in the treatment of angina pectoris.

    Aripiprazole: An antipsychotic medication with a piperazine moiety.

    Quetiapine: Another antipsychotic that contains a piperazine ring.

Uniqueness

2,2-Dimethyl-3-piperazin-1-ylpropanoic acid;dihydrochloride is unique due to its specific structural features, which confer distinct chemical reactivity and potential biological activity. Its dihydrochloride form enhances its solubility and stability, making it suitable for various applications .

Properties

IUPAC Name

2,2-dimethyl-3-piperazin-1-ylpropanoic acid;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2.2ClH/c1-9(2,8(12)13)7-11-5-3-10-4-6-11;;/h10H,3-7H2,1-2H3,(H,12,13);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQCQNICLTZLUGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CN1CCNCC1)C(=O)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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